2-(2-Chloro-6-iodophenyl)acetonitrile
Description
2-(2-Chloro-6-iodophenyl)acetonitrile is a halogen-substituted aromatic nitrile characterized by a chloro group at the 2-position and an iodine atom at the 6-position of the phenyl ring, with an acetonitrile functional group attached. This compound is of interest in organic synthesis and pharmaceutical research due to its unique electronic and steric properties, which arise from the combination of heavy halogen atoms (Cl and I) and the electron-withdrawing nitrile group.
Characterization techniques such as thin-layer chromatography (TLC), infrared spectroscopy (IR), and nuclear magnetic resonance (NMR) are typically employed to verify purity and structural integrity, as demonstrated in studies on similar acetonitrile derivatives .
Properties
CAS No. |
1035263-32-1 |
|---|---|
Molecular Formula |
C8H5ClIN |
Molecular Weight |
277.49 g/mol |
IUPAC Name |
2-(2-chloro-6-iodophenyl)acetonitrile |
InChI |
InChI=1S/C8H5ClIN/c9-7-2-1-3-8(10)6(7)4-5-11/h1-3H,4H2 |
InChI Key |
PALRREVRYUTVIA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)I)CC#N)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Electronic and Steric Effects
- Halogen Influence : The iodine atom in this compound introduces significant steric bulk compared to chlorine analogs like 2-(2,6-Dichlorophenyl)acetonitrile. This reduces rotational freedom in the phenyl ring and alters reaction pathways in cross-coupling reactions (e.g., Suzuki-Miyaura) .
- Electron-Withdrawing Effects : The nitrile group lowers electron density in the aromatic ring, as evidenced by density functional theory (DFT) studies on similar compounds. HOMO-LUMO gaps are narrower in iodine-containing derivatives (e.g., this compound) compared to dichloro analogs, suggesting higher electrophilicity .
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